Hafnium, tetrakis(dimethylamino)-

Description

Significance of Hafnium Precursors in Emerging Technologies

For decades, silicon dioxide (SiO₂) served as the primary gate dielectric material in metal-oxide-semiconductor field-effect transistors (MOSFETs). However, as transistor dimensions shrank to the nanometer scale, the thickness of the SiO₂ layer had to be proportionally reduced to maintain gate capacitance. This led to excessive leakage currents due to quantum tunneling effects, posing a significant challenge to further device scaling. This challenge prompted the search for alternative materials with a higher dielectric constant (high-k), which would allow for a physically thicker film while achieving the same capacitance, thereby mitigating leakage currents.

Hafnium-based oxides, such as hafnium oxide (HfO₂) and hafnium silicate (B1173343), have become the leading candidates to replace SiO₂ due to their high dielectric constant, good thermal stability in contact with silicon, and suitable band offsets. balazs.comharvard.edue-asct.org The integration of these high-k dielectrics has been a pivotal development, enabling the continued progress of complementary metal-oxide-semiconductor (CMOS) technology for the 65nm node and beyond. balazs.com

The importance of hafnium precursors extends to other emerging technologies as well. They are crucial for the fabrication of next-generation Dynamic Random-Access Memory (DRAM) capacitors, where high-density storage requires materials with high permittivity. balazs.comgoogle.comtosoh.co.jp Furthermore, hafnium-based materials are being investigated for applications in resistive random-access memories (RRAMs), where the film quality is critical for device performance and lifetime, as well as in optical elements and silicon nanowire structures. semiengineering.com The successful implementation of these advanced devices is highly dependent on the availability of suitable hafnium precursors that can deliver high-purity, conformal thin films with precise thickness control.

Overview of Vapor Phase Deposition Techniques Utilizing Organohafnium Compounds

The deposition of ultrathin, uniform, and conformal films required for modern microelectronics is primarily achieved through vapor phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comtosoh.co.jp These methods rely on volatile chemical precursors that are transported in the gas phase to a substrate surface where they react to form the desired material.

Organohafnium compounds, particularly metal-organic precursors, are widely used in these processes. balazs.com In a typical CVD process, one or more volatile precursors are introduced into a reaction chamber containing a heated substrate. The precursors decompose and react on the substrate surface, leading to the continuous growth of a thin film.

Atomic Layer Deposition (ALD) is a more refined vapor deposition technique that offers exceptional control over film thickness and conformality. ALD is based on sequential, self-limiting surface reactions. harvard.edu The process involves pulsing a precursor, such as an organohafnium compound, into the reactor, which then chemisorbs onto the substrate surface. After purging the excess precursor, a second precursor, or co-reactant (often an oxidizing agent like water (H₂O) or ozone (O₃)), is introduced. google.comsemiengineering.comgoogle.com This co-reactant reacts with the adsorbed precursor layer, forming a monolayer of the desired material. By repeating this cycle, a film can be grown with atomic-level precision. The self-limiting nature of the reactions ensures that the film growth is uniform even on complex, three-dimensional structures with high aspect ratios, a critical requirement for modern transistor architectures. harvard.eduresearchgate.net

The choice of precursor is critical to the success of both CVD and ALD processes. An ideal precursor should be sufficiently volatile for efficient transport but also thermally stable enough to prevent premature decomposition in the gas phase. semiengineering.com Organohafnium compounds like Tetrakis(dimethylamino)hafnium have been developed to meet these stringent requirements. tosoh.co.jp

Scope and Research Focus of Tetrakis(dimethylamino)hafnium Studies

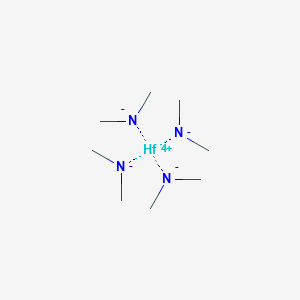

Tetrakis(dimethylamino)hafnium (TDMAH) is an organometallic compound that has garnered significant attention as a precursor for the deposition of hafnium-based thin films. sigmaaldrich.comsigmaaldrich.com It consists of a central hafnium atom bonded to four dimethylamido ligands. sigmaaldrich.com Its properties make it a suitable candidate for vapor deposition processes.

| Property | Value |

| Chemical Formula | C₈H₂₄HfN₄ strem.com |

| Molecular Weight | 354.79 g/mol americanelements.comnih.gov |

| Appearance | Colorless to pale yellow solid strem.comamericanelements.com |

| Melting Point | 26-29 °C sigmaaldrich.comchemicalbook.com |

| Density | ~1.098 g/cm³ sigmaaldrich.comamericanelements.com |

| CAS Number | 19782-68-4 sigmaaldrich.comchemicalbook.com |

This table presents typical physical properties for Tetrakis(dimethylamino)hafnium.

Research on TDMAH is primarily focused on its application as a precursor in ALD and CVD for producing high-quality hafnium oxide (HfO₂) and other hafnium-containing films. sigmaaldrich.comsigmaaldrich.comdockchemicals.com Studies have demonstrated its use in depositing HfO₂ thin films for advanced semiconductor devices. researchgate.netsigmaaldrich.com The high volatility and reactivity of TDMAH allow for high-performance ALD processes at lower temperatures compared to halide precursors like hafnium tetrachloride (HfCl₄). researchgate.net

A significant area of investigation is the thermal stability of TDMAH. While advantageous for deposition, the compound can undergo thermal decomposition at elevated temperatures, which can affect film purity and process control. balazs.com Studies have shown that TDMAH may start to decompose at temperatures as low as 120-150°C. balazs.com Understanding the decomposition pathways is crucial for optimizing deposition processes. For instance, research using techniques like infrared spectroscopy and mass spectrometry has identified decomposition products such as dimethylamine (B145610) (DMA) and N-methyl methyleneimine (MMI). acs.org

Furthermore, research extends to the development of novel deposition processes using TDMAH. For example, the combination of TDMAH and hydrogen sulfide (B99878) (H₂S) has been explored for the ALD of hafnium disulfide (HfS₂), a promising two-dimensional semiconductor. mdpi.com These studies investigate the optimal deposition window, film properties, and the influence of process parameters like temperature on the resulting film's chemical, morphological, and electronic characteristics. mdpi.com The synthesis of high-purity TDMAH is also a key research focus to ensure the quality of the deposited films. google.comgoogle.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19782-68-4, 19962-11-9 | |

| Record name | Hafnium, tetrakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hafnium tetrakis(dimethylazanide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification Methodologies for Research Applications

Synthetic Routes for Tetrakis(dimethylamino)hafnium

The synthesis of TDMAH is a critical step that dictates its initial purity and suitability for various applications.

Reaction Pathways and Precursor Selection

The most common synthetic route to TDMAH involves the reaction of a hafnium halide, typically hafnium tetrachloride (HfCl₄), with a lithium amide. nih.govbalazs.com A prevalent method utilizes the reaction of HfCl₄ with four equivalents of lithium dimethylamide (LiNMe₂). google.com This reaction is driven by the formation and precipitation of lithium chloride (LiCl), which can be subsequently removed by filtration. nih.gov

Another approach involves the reaction of hafnium tetrachloride with dimethylamine (B145610) and n-butyllithium in an n-hexane solvent. google.com This method generates lithium dimethylamide in situ. The solid hafnium tetrachloride can be directly added to the reaction system, simplifying the operational procedure. google.com

The selection of precursors is paramount. Hafnium tetrachloride is a common starting material for the synthesis of various metal-organic hafnium precursors, making its purity a significant factor. balazs.com For the amination step, while dimethylamine is standard for TDMAH, other amines like ethylmethylamine can be used to synthesize related compounds such as tetrakis(ethylmethylamino)hafnium (TEMAH). google.com

Reaction Conditions and Optimisation

The synthesis of TDMAH is typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions with moisture and oxygen. google.com The reaction involving dimethylamine and n-butyllithium is often initiated at low temperatures, between -40 °C and -80 °C. google.com

After the formation of lithium dimethylamide, hafnium tetrachloride is added, and the reaction temperature is maintained between 20 °C and 60 °C. The reaction is typically stirred for an extended period, ranging from 24 to 30 hours, to ensure complete conversion. google.com The solvent of choice is often a simple hydrocarbon like n-hexane, which is cost-effective and less toxic than other options. google.com

Advanced Purification Techniques

For applications in the electronics industry, particularly as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD), TDMAH must be of extremely high purity.

Removal of Zirconium Impurities for High-Purity Applications

Zirconium (Zr) is a common and challenging impurity in hafnium compounds because of the chemical similarity between the two elements. samaterials.commdpi.com Since zirconium and hafnium have similar deposition behaviors in ALD and CVD, any zirconium impurity in the TDMAH precursor will be incorporated into the resulting thin film. google.com

Distillation is a primary method for purifying TDMAH. google.com However, the separation of zirconium and hafnium compounds by distillation can be difficult due to their similar volatilities. For instance, the relative volatility of hafnium tert-butoxide and zirconium tert-butoxide is low, making their separation economically challenging. google.com

For TDMAH, fractional distillation using a packed column with a specific number of theoretical plates is an effective method to reduce zirconium content. google.com By carefully controlling the distillation conditions, such as top pressure and temperature, it is possible to achieve high-purity TDMAH with zirconium levels below 1.3 ppm. google.com

Solvent extraction is another widely used industrial method for separating zirconium and hafnium. samaterials.commdpi.com This technique relies on the differential partitioning of the two elements between an aqueous phase and an immiscible organic solvent. mdpi.com

Strategies for Achieving Electronic Grade Purity

Achieving electronic grade purity for TDMAH involves a multi-faceted approach that addresses not only metallic impurities like zirconium but also other potential contaminants. The synthesis process itself must be meticulously controlled to minimize the introduction of impurities. alliancechemical.com

Final purification of TDMAH is typically achieved through vacuum distillation. nih.govgoogle.com This process effectively removes less volatile impurities. For high-purity applications, multiple distillation steps may be necessary. The final product is a low-melting solid with a melting point of 26-29 °C. sigmaaldrich.com The purity of the final product is often verified using techniques like nuclear magnetic resonance (NMR) spectroscopy. google.com

The following table summarizes the typical synthesis and purification parameters for TDMAH:

Fundamental Mechanistic Investigations of Surface Reactions

Adsorption and Chemisorption Phenomena of Tetrakis(dimethylamino)hafnium

The initial interaction of TDMAH with a substrate surface dictates the subsequent film growth. This process involves both physisorption, a weak van der Waals interaction, and chemisorption, the formation of chemical bonds between the precursor and the surface.

The adsorption and reaction of TDMAH on semiconductor surfaces like silicon (Si) and germanium (Ge) have been extensively investigated. On hydrogen-terminated Si(100), in-situ attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and transmission IR have revealed the formation of N-Si and CH₂-Si bonds at temperatures as low as 25°C and 100°C. acs.org Similarly, on a Ge internal reflectance element, N-Ge and CH₂-Ge bonds were observed. acs.org Density functional theory (DFT) calculations suggest that the interface can involve Hf-Si, Hf-N-Si, and/or Hf-N-C-Si bonds. acs.org These findings indicate that TDMAH can react directly with the semiconductor surface, leading to the formation of an interfacial layer. researchgate.netacs.org For instance, the nitrogen atoms from the TDMAH ligands can react with the Si substrate to form a silicon nitride (SiNₓ) interlayer, which can be beneficial for the electrical properties of the final device. researchgate.net

The interaction is also influenced by the specific surface termination. While TDMAH readily reacts with hydroxylated Si(100) surfaces, its interaction with hydrogen-terminated Si(100) is also significant, leading to decomposition products like dimethylamine (B145610) (DMA) and N-methyl methyleneimine (MMI). acs.org The formation of Hf-H bonds has also been observed on the Si surface. acs.org

Surface termination, particularly the presence of hydroxyl (-OH) groups, plays a crucial role in the chemisorption of TDMAH. On hydroxylated Si(100) surfaces, TDMAH initially adsorbs with a significant adsorption energy of -104.9 kJ/mol. mdpi.com This is followed by a ligand exchange reaction with the surface -OH groups, which is a key step in the ALD process. mdpi.com This reaction has a very low energy barrier of only 7.1 kJ/mol and is thermodynamically favorable. mdpi.com

The presence of -OH groups provides reactive sites for the TDMAH precursor to anchor to the surface. mdpi.comacs.org Studies on cobalt oxide nanoislands have shown that at lower temperatures (300 K), nucleation is driven by hydroxyl-mediated hydrolysis, leading to the formation of Hf-O bonds. acs.orgfau.de In contrast, at higher temperatures (400 K), Lewis acid-base interactions with the oxide surface become more dominant. acs.orgfau.de Experiments on D₂O-presaturated surfaces have confirmed that -OH groups at the edges of nanoislands are critical adsorption sites for TDMAH. acs.orgfau.de

The initial stages of film growth, or nucleation, of TDMAH on metal oxide nanoislands, such as cobalt oxide (CoO), are temperature-dependent. acs.orgfau.de

At 300 K, the nucleation is primarily driven by a Brønsted acid-base reaction where pre-adsorbed hydroxyl groups on the CoO surface react with the TDMAH precursor. acs.org This leads to the formation of Hf-O bonds and the consumption of the surface -OH groups. acs.orgfau.de

At a higher temperature of 400 K, a different mechanism, a Lewis acid-base reaction, becomes dominant. acs.orgfau.de This involves the interaction of TDMAH with the cobalt and oxygen ions on the surface, leading to precursor decomposition and the formation of new surface -OH groups that then act as nucleation sites. acs.orgfau.de This demonstrates that the nucleation process can be self-catalytic at elevated temperatures. However, the byproducts of these reactions, such as surface-adsorbed -NCHₓ species, can inhibit further precursor adsorption. fau.de

Ligand Exchange and Decomposition Pathways

Following adsorption, TDMAH undergoes further reactions on the surface, including ligand exchange and decomposition, which are essential for the formation of the desired hafnium-containing film.

Intramolecular reactions within the TDMAH molecule can occur, particularly at elevated temperatures. One significant pathway is β-hydride elimination. This reaction involves the transfer of a hydrogen atom from the β-carbon of a dimethylamino ligand to the hafnium center, resulting in the formation of a hafnium-hydride (Hf-H) bond and the release of an imine species, N-methyl methyleneimine. acs.orgwikipedia.org The formation of Hf-H bonds has been experimentally observed during TDMAH adsorption on Si(100). acs.org

Another intramolecular pathway is an insertion reaction, where a methyl group from a dimethylamino ligand inserts into the Hf-N bond, leading to the formation of a three-membered ring species on the surface. acs.org DFT calculations have been used to explore the energetics of these gas-phase decomposition pathways. acs.org

In the context of ALD, TDMAH reacts with a coreactant, typically water (H₂O) or ozone (O₃), in a sequential manner. researchgate.netharvard.edu The reaction with water on a hydroxylated surface proceeds via a ligand exchange mechanism. mdpi.comacs.org The proton from a surface hydroxyl group transfers to a dimethylamino ligand, forming volatile dimethylamine (DMA), and the remaining hafnium complex bonds to the surface oxygen. acs.org

Interestingly, studies have shown that on SiO₂ surfaces, a bimolecular reaction mechanism can be more energetically favorable than unimolecular pathways. acs.orgnih.gov This involves the formation of a TDMAH dimer on the surface, followed by decomposition. acs.orgnih.gov This bimolecular pathway also leads to the formation of MMI and DMA. nih.gov The initial reaction, however, still relies on a ligand exchange with surface hydroxyls. acs.org The reaction with ozone as a coreactant is more complex, potentially involving the cleavage of Hf-N bonds by ozone and subsequent oxidation of the ligand fragments. harvard.edu

Formation of Reaction Byproducts and Residual Species

The surface reactions of Hafnium, tetrakis(dimethylamino)- (TDMAH) during chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes lead to the formation of various gas-phase byproducts and residual species on the substrate surface. The identity of these species is crucial for understanding film growth, purity, and interfacial properties.

Experimental studies, often combining in-situ spectroscopy and mass spectrometry, have identified the primary gas-phase byproducts resulting from TDMAH decomposition and surface reactions. During deposition on hydrogen-terminated silicon surfaces at temperatures between 25 and 300°C, both dimethylamine (DMA) and N-methyl methyleneimine (MMI) have been detected as decomposition products. researchgate.netacs.org MMI is a common byproduct from the decomposition of various dimethylamido-metal precursors. researchgate.net In ALD processes using TDMAH and an oxidant like water, the reaction of TDMAH with surface hydroxyl groups leads to the conversion of Hf-N(CH₃)₂ groups to dimethylamine, which then desorbs from the surface. researchgate.net The release of dimethylamine ligands is a key step in the self-limiting nature of ALD. escholarship.org

Depending on the specific reaction pathway on the surface, other small molecules may be generated. For instance, on a hydrogen-terminated silicon surface, theoretical calculations suggest pathways that could release methane (B114726) (CH₄) or hydrogen gas (H₂), in addition to dimethylamine. researchgate.net

Beyond the volatile byproducts, several residual species and new chemical bonds form at the interface between the growing film and the substrate. On silicon surfaces, studies have observed the formation of Hf-H bonds and three-membered ring species. researchgate.netacs.org The presence of Hf-H species has been confirmed through experiments involving deuterated water (D₂O) exchange. researchgate.netua.edu Furthermore, strong interfacial bonds such as Nitrogen-Silicon (N-Si) and Carbon-Silicon (C-Si) are formed, indicating chemical reactions between the precursor's ligands and the silicon substrate. researchgate.netacs.orgua.edu The formation of these interfacial bonds is a critical aspect of the initial nucleation and adhesion of the hafnium-based film.

Theoretical and Computational Studies of Reaction Energetics

Density Functional Theory (DFT) Calculations of Surface Chemistry

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex surface chemistry of Hafnium, tetrakis(dimethylamino)- (TDMAH) at the atomic level. DFT calculations provide fundamental insights into reaction mechanisms, energetics, and the structure of interfacial layers, complementing experimental observations. researchgate.netrsc.orgacs.org

Researchers have employed DFT to model the adsorption and reaction of TDMAH on various surfaces, particularly hydrogen-terminated silicon, which is relevant to semiconductor manufacturing. acs.orgua.edu These calculations help predict the most energetically favorable reaction pathways. For example, when TDMAH reacts with a hydrogen-terminated Si(100) surface, several outcomes are possible. DFT calculations have shown that the formation of an Hf-N-Si linkage with methane as a byproduct is an exothermic reaction with a calculated reaction energy of -21.3 kcal/mol, making it a highly favorable pathway. researchgate.net In contrast, pathways leading to Hf-Si bonds (byproduct HNMe₂) or HfNC-Si bonds (byproduct H₂) are predicted to be endothermic. researchgate.net

DFT is also used to perform a detailed analysis of bond strengths through the calculation of bond dissociation energies (BDEs). researchgate.netacs.org These calculations can determine the relative stability of different chemical bonds within the precursor and on the surface, helping to predict which bonds are most likely to break during thermal decomposition or surface reactions. researchgate.net For the TDMAH system, BDE calculations have helped to understand the sequence of ligand dissociation. acs.org

Furthermore, DFT simulations predict the stable bonding configurations at the film-substrate interface. For TDMAH on silicon, calculations indicate that the interface is likely to involve a combination of Hf-Si, Hf-N-Si, and/or Hf-N-C-Si bonds. acs.orgacs.org By calculating the harmonic vibrational frequencies of the precursor and its byproducts, DFT aids in the interpretation of experimental infrared spectroscopy data. acs.org

Kinetic Monte Carlo (kMC) Modeling of Deposition Mechanisms

Kinetic Monte Carlo (kMC) modeling is a computational technique used to simulate the growth of thin films over time and length scales that are inaccessible to methods like molecular dynamics. frontiersin.orgustc.edu.cnaps.org By simulating key events such as adsorption, desorption, surface diffusion, and chemical reactions, kMC models can predict film morphology, thickness, and structure as a function of deposition conditions. frontiersin.orgustc.edu.cn

In the context of Hafnium, tetrakis(dimethylamino)- (TDMAH), kMC models have been integrated into multiscale simulations of plasma-enhanced atomic layer deposition (PEALD) of hafnium oxide (HfO₂). escholarship.org These models accurately characterize the microscopic surface reaction mechanisms that govern film growth. escholarship.org

A key aspect of the kMC model for HfO₂ deposition from TDMAH is the treatment of the precursor's interaction with the surface. The model simulates the dissociative chemisorption of the TDMAH molecule. In a typical sequence for PEALD, the TDMAH molecule binds to surface oxygen atoms in a two-step process, releasing two of its dimethylamine (DMA) ligands into the gas phase while leaving the hafnium atom attached to the surface with its two remaining DMA groups. escholarship.org Subsequent steps in the ALD cycle, such as the reaction with an oxygen plasma, are then modeled to complete the layer deposition.

By stochastically simulating these fundamental events based on rates derived from experiments or more fundamental calculations like DFT, kMC can bridge the gap between atomic-scale chemistry and macroscopic film properties. aps.org This approach allows for the prediction of how process parameters like temperature and precursor flux influence the growth process and the final structure of the deposited film. escholarship.orgaps.org

Applications in Atomic Layer Deposition Ald

ALD of High-κ Hafnium Oxide (HfO₂) Thin Films

The deposition of hafnium oxide (HfO₂) thin films using TDMAH is a widely researched and implemented process in the semiconductor industry. HfO₂ is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂), which allows for the fabrication of smaller transistors with lower leakage currents. The ALD process for HfO₂ using TDMAH involves the sequential and self-limiting reactions of TDMAH and a coreactant on a substrate surface.

The choice of coreactant in the ALD process significantly influences the properties of the resulting HfO₂ films. Water (H₂O) and ozone (O₃) are two of the most common coreactants used with TDMAH.

When water is used as the coreactant, the reaction mechanism involves the hydrolysis of the dimethylamino ligands of the TDMAH precursor. This process typically results in the formation of hydroxyl (-OH) groups on the surface, which then react with the incoming TDMAH molecules in the subsequent half-cycle. The use of water as a coreactant has been shown to produce high-quality HfO₂ films with good electrical properties. mdpi.comhzdr.de Studies have also explored the use of ammonia (B1221849) water (H₂O:NH₃) as an oxygen source, which has been shown to potentially increase the dielectric constant of the films. mdpi.comresearchgate.net

Ozone (O₃) is another effective coreactant that can be used with TDMAH. Ozone is a stronger oxidizing agent than water and can lead to more complete removal of the precursor ligands, potentially resulting in films with lower impurity levels. The reaction with ozone can also influence the film's crystallinity and density. Research has shown that the properties of HfO₂ films, such as their growth behavior and surface termination, differ when different coreactants or combinations of coreactants like H₂O and O₃ are used. rsc.org For instance, the sequence of exposure to H₂O and O₃ can alter the surface termination and consequently the film's growth characteristics. rsc.org

The selection of the coreactant can also impact the level of impurities in the film. For example, at lower deposition temperatures (e.g., 200°C), H₂O-based processes may yield films with lower carbon and hydrogen impurity levels compared to O₃-based processes. harvard.edu However, as the deposition temperature increases (e.g., to 320°C), the difference in impurity levels between the two processes can become negligible. harvard.edu

Table 1: Comparison of Coreactants in TDMAH-based HfO₂ ALD

| Coreactant | Key Characteristics | Impact on Film Properties |

|---|---|---|

| Water (H₂O) | Common, effective hydrolysis agent | Produces high-quality films with good electrical properties. mdpi.comhzdr.de |

| Ozone (O₃) | Strong oxidizing agent | Can lead to lower impurity films and affect crystallinity and density. rsc.org |

| Ammonia Water (H₂O:NH₃) | Modified oxygen source | May enhance the dielectric constant of the HfO₂ films. mdpi.comresearchgate.net |

The growth per cycle (GPC) is a critical parameter in ALD and is influenced by factors such as precursor and coreactant pulse times, purge times, and deposition temperature. For the TDMAH and water process, the GPC is typically in the range of 1.2–1.6 Å/cycle. mdpi.com Studies have shown that the GPC can decrease as the deposition temperature increases, a trend that can be attributed to a decrease in the concentration of surface hydroxyl groups at higher temperatures. nih.gov

Saturation of the surface with the precursor and coreactant is essential for achieving the self-limiting growth characteristic of ALD. In situ quartz crystal microbalance (QCM) measurements can be used to monitor the mass gain during each half-cycle and confirm self-limiting behavior. For the TDMAH and water process, sufficient pulse and purge times are necessary to ensure that the surface reactions go to completion and that unreacted precursor and byproducts are removed from the reactor. For instance, a timing sequence of 0.2-second TDMAH dose, 60-second purge, 1-second H₂O dose, and 40-second purge has been used to achieve saturated growth. colorado.edu Inadequate purge times can lead to a chemical vapor deposition (CVD)-like growth component, resulting in an increased GPC. nih.gov

The deposition temperature is a crucial parameter that dictates the reaction kinetics and the properties of the deposited films. The range of temperatures over which ideal ALD growth occurs is known as the "ALD window." Within this window, the GPC is relatively constant, and the films are uniform and conformal.

For the TDMAH and water process, the ALD window is typically reported to be in the range of 200°C to 300°C. e-asct.org Below the ALD window, precursor condensation or incomplete reactions can occur, leading to higher GPC and poor film quality. Above the ALD window, thermal decomposition of the precursor can lead to a CVD-like growth mechanism, resulting in a rapid increase in GPC and non-uniform films. aip.org

The deposition temperature also influences the crystallinity of the HfO₂ films. At lower temperatures (e.g., ≤100°C), the films tend to be amorphous or have small crystallites. mdpi.com As the temperature increases, the films become more crystalline, with the monoclinic phase being predominant at higher temperatures (e.g., above 300°C). mdpi.com The surface roughness of the films can also be affected by the deposition temperature, with smoother films often obtained at both very low (amorphous) and high (well-crystallized) temperatures. mdpi.com

Table 2: Effect of Deposition Temperature on HfO₂ Film Properties (TDMAH + H₂O)

| Temperature Range | GPC Behavior | Film Crystallinity |

|---|---|---|

| < 200°C | Higher GPC, potential for incomplete reactions | Amorphous or poorly crystalline mdpi.com |

| 200°C - 300°C (ALD Window) | Relatively stable GPC | Polycrystalline, with crystallinity increasing with temperature e-asct.org |

| > 300°C | Increased GPC due to precursor decomposition | Crystalline, often monoclinic phase mdpi.com |

A key challenge in the ALD of HfO₂ using metal-organic precursors like TDMAH is the potential for impurity incorporation, primarily carbon and nitrogen from the precursor ligands, and hydrogen from the coreactant. mdpi.comnih.gov These impurities can degrade the electrical properties of the dielectric film.

The concentration of impurities is strongly dependent on the deposition temperature. Generally, higher deposition temperatures lead to more efficient ligand removal and thus lower impurity levels. nih.gov For instance, the carbon concentration in HfO₂ films has been shown to decrease as the deposition temperature is increased. nih.gov Elastic recoil detection analysis (ERDA) has been used to measure hydrogen impurity levels, which also show a dependence on the growth temperature. hzdr.de

The choice of coreactant also plays a role in impurity incorporation. As mentioned earlier, at lower temperatures, the H₂O process may result in lower carbon and hydrogen levels compared to the O₃ process. harvard.edu The completeness of the ALD reactions, ensured by sufficient precursor and coreactant doses and purge times, is also critical for minimizing residual impurities.

The nature of the substrate surface can significantly influence the initial stages of ALD growth. The growth of HfO₂ on silicon substrates, for example, is affected by the termination of the silicon surface, which can be either hydroxyl-terminated (-OH) or hydrogen-terminated (-H).

On an OH-terminated surface, such as a chemical oxide layer, the TDMAH precursor can readily react with the surface hydroxyl groups, leading to immediate and linear ALD growth. aip.org In contrast, on an H-terminated silicon surface, there is an initial growth inhibition or nucleation delay of several ALD cycles. aip.orgresearchgate.net During this initial period, an interfacial layer of silicon oxide (SiOₓ) forms, which provides the necessary -OH groups for the subsequent linear growth of HfO₂. aip.org Despite the initial delay, the steady-state growth rates on both types of surfaces can be similar. aip.org

The substrate can also influence the density and morphology of the deposited film. Films deposited on OH-terminated surfaces have been found to be denser than those deposited on H-terminated surfaces. researchgate.net The surface roughness of the resulting HfO₂ film can also be influenced by the initial substrate surface.

ALD of Ferroelectric Hafnium Zirconium Oxide (HfZrO) Films

Beyond its use as a high-k dielectric, hafnium oxide can be engineered to exhibit ferroelectric properties by doping it with elements like zirconium. Hafnium zirconium oxide (HfₓZr₁₋ₓO₂) thin films, particularly with a composition around Hf₀.₅Zr₀.₅O₂, have garnered significant attention for their potential use in non-volatile memory applications. mdpi.com

The ALD of HfZrO films can be achieved by alternating the deposition of HfO₂ and ZrO₂ layers, or by co-dosing the hafnium and zirconium precursors. TDMAH is a commonly used precursor for the hafnium component, often paired with a zirconium precursor such as tetrakis(dimethylamino)zirconium (B103496) (TDMAZ).

The use of TDMA-based precursors (TDMAH and TDMAZ) has been shown to be advantageous for the deposition of ferroelectric HfZrO films. nih.gov Compared to other precursors like tetrakis(ethylmethylamino)hafnium (TEMAH) and tetrakis(ethylmethylamino)zirconium (TEMAZ), the TDMA precursors can lead to films with lower carbon impurity concentrations. nih.gov This lower impurity level is beneficial as it can lead to a slightly larger grain size, which favors the formation of the ferroelectric orthorhombic phase over the non-ferroelectric tetragonal phase. nih.gov Consequently, HfZrO films deposited using TDMA precursors can exhibit improved ferroelectric properties, such as a mitigated wake-up effect and a high remanent polarization. nih.govresearchgate.net

The deposition temperature for HfZrO films is also a critical parameter, with a substrate temperature of around 260°C being used in some studies. nih.gov The ratio of HfO₂ to ZrO₂ ALD cycles is controlled to achieve the desired stoichiometry for optimal ferroelectric performance.

Co-Deposition Strategies and Precursor Cocktail Approaches

The industrial production of ferroelectric HZO films is commonly achieved through ALD. A challenge in this process is that conventional ALD precursors for zirconium dioxide (ZrO2) exhibit lower thermal stability than those for hafnium dioxide (HfO2), which can limit the deposition temperature and, consequently, the quality of the HZO film. To address this, a liquid homoleptic cocktail precursor, referred to as FER-1, has been developed. This cocktail is composed of tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium [Hf(dmap)4] and tetrakis(1-(N,N-dimethylamino)-2-propoxy)zirconium [Zr(dmap)4] in a 1:1 molar ratio.

Both components of this cocktail precursor, Hf(dmap)4 and Zr(dmap)4, demonstrate high thermal stability up to 371 °C. They also share similar vapor pressures and ALD windows, along with excellent mixture stability. The use of a cocktail precursor simplifies the deposition process, as a binary ALD process can be used to create homogeneous HZO films, eliminating the need for the more complex eight-step ternary process required when using two separate precursors. This approach also reduces the manufacturing cost of HZO films. The ALD window for this cocktail precursor is estimated to be in the temperature range of 300–360 °C. acs.orgavsconferences.org

Control of Hf/Zr Composition and Stoichiometry

Precise control over the hafnium-to-zirconium ratio in HZO films is critical, as the crystal phase and, therefore, the ferroelectric properties are dependent on this composition. The use of a cocktail precursor like FER-1 has been shown to provide excellent control over the Hf/Zr concentration ratio in the deposited film. The Hf/Zr ratio in the resulting HZO film is the same as the Hf/Zr concentration ratio in the precursor mixture. acs.orgavsconferences.org This allows for the straightforward deposition of HZO films with a targeted composition to stabilize the desired ferroelectric phase.

An approach known as atomic-level stoichiometry control has been presented for ferroelectric HfxZryOz films by examining the molecular-level interactions of precursor molecules during the ALD process through theoretical calculations. This method, termed atomic layer modulation (ALM), utilizes sequential precursor pulses, with the stoichiometry of the HfxZryOz films being determined by the chemical and physical reactions predicted by theoretical simulations. elsevierpure.com

Crystallization and Ferroelectric Phase Formation

The ferroelectricity in HfO2-based thin films is attributed to the formation of a non-centrosymmetric orthorhombic phase, which is a metastable phase. The formation of this ferroelectric phase is influenced by several factors, including the ligands of the metal-organic precursors used in the ALD process. A comparative study of Hf0.5Zr0.5O2 (HZO) thin films deposited using tetrakis(ethylmethylamino) (TEMA) and tetrakis(dimethylamino) (TDMA) precursors revealed that the choice of ligand significantly affects the residual carbon concentration, grain size, and the resulting ferroelectric properties. nih.govresearchgate.net

The use of TDMA-based precursors for Hf and Zr in the ALD of HZO films results in a lower carbon impurity concentration (approximately 2.4 atomic %) compared to TEMA-based precursors (approximately 3.9 atomic %). nih.gov This lower carbon concentration leads to a slightly larger grain size (around 8.5 nm for TDMA vs. 7.1 nm for TEMA), which favors the formation of the ferroelectric orthorhombic phase over the non-ferroelectric tetragonal phase. nih.gov Consequently, HZO films deposited with TDMA precursors exhibit improved ferroelectric performance, including a mitigated wake-up effect. nih.govresearchgate.net For instance, a TDMA-HZO film showed almost no wake-up effect with a 2Pr value of approximately 40 μC/cm² when subjected to a wake-up field cycle of 2.8 MV/cm. nih.gov

The crystallization temperature of monoclinic HfO2 is above 300 °C. mdpi.com The introduction of dopants such as aluminum can also influence the formation of the ferroelectric orthorhombic phase in HfO2 films. rit.edu

ALD of Hafnium Chalcogenide (HfS2) Thin Films

Hafnium disulfide (HfS2), a transition metal dichalcogenide, has garnered interest as a two-dimensional (2D) semiconductor material. Atomic layer deposition using TDMAH is a promising method for producing continuous and large-scale HfS2 films.

Development of 2D Semiconductor Materials

HfS2 has emerged as a promising 2D semiconductor, but its widespread application has been hindered by the lack of a reliable method for producing large-scale, continuous films. mdpi.comresearchgate.netmtak.hu The ALD of HfS2 using TDMAH and hydrogen sulfide (B99878) (H2S) as precursors provides a viable solution to this challenge. mdpi.comresearchgate.netmtak.hu This method allows for the synthesis of HfS2 layers in a controlled and reproducible manner, yielding films with wafer-sized uniformity and controlled properties. mdpi.comresearchgate.netmtak.hu

The initial nucleation and growth of HfS2 on various surfaces is a critical step in the ALD process. On pristine cobalt oxide surfaces, which lack acidic protons, the nucleation of HfS2 from TDMAH and deuterium sulfide (D2S) occurs via a Lewis acid-base reaction. bohrium.com

Process Optimization for Homogeneous and Smooth Layers

The ALD process for HfS2 using TDMAH and H2S has been investigated to determine the optimal deposition conditions. To achieve sufficient vapor pressure, the TDMAH precursor is heated to 105 °C. mdpi.com The optimal temperature range for a reasonable growth rate is between 200 and 400 °C. mdpi.com The ALD window for the deposition of stoichiometric HfS2 with these precursors is between 200 and 350 °C. mdpi.com

The growth rate of the HfS2 film is dependent on the deposition temperature, with rates of 0.074 nm/cycle at 200 °C and 0.084 nm/cycle at 300 °C being reported. mdpi.com The as-grown films are amorphous but homogeneous and uniform on a 4-inch scale. mdpi.com The smoothest layers are obtained at a deposition temperature of 200 °C, with the root mean square (RMS) roughness increasing with higher temperatures. mdpi.com

A summary of the ALD process parameters for HfS2 is presented in the table below.

| Parameter | Value |

| Hf Precursor | Tetrakis(dimethylamino)hafnium (TDMAH) |

| S Precursor | Hydrogen Sulfide (H2S) |

| TDMAH Temperature | 105 °C |

| Deposition Temperature | 200 - 400 °C |

| ALD Window | 200 - 350 °C |

| Growth Rate (200 °C) | 0.074 nm/cycle |

| Growth Rate (300 °C) | 0.084 nm/cycle |

ALD of Hafnium Nitride (Hf3N4) Thin Films

TDMAH is also utilized in the atomic layer deposition of hafnium nitride (Hf3N4) thin films. By using TDMAH and ammonia as precursors, highly uniform, smooth, and conformal coatings of Hf3N4 can be produced at low substrate temperatures ranging from 150 to 250 °C. harvard.edu

Reaction with Nitrogen-Containing Coreactants (e.g., NH3)

The use of nitrogen-containing coreactants, such as ammonia (NH3), with TDMAH allows for the deposition of hafnium nitride (HfNx) or nitrogen-doped hafnium oxide (HfO(N)) films. These films are investigated for various applications, including as gate dielectrics and diffusion barriers.

The reaction mechanism between TDMAH (Hf[N(CH3)2]4) and ammonia is believed to proceed via a ligand-exchange pathway, similar to the well-established reaction with water. researchgate.net During the TDMAH pulse, the precursor chemisorbs onto the substrate surface. In the subsequent ammonia pulse, the NH3 molecules react with the surface-adsorbed hafnium species. This reaction involves the exchange of dimethylamido ligands [-N(CH3)2] from the hafnium precursor with amino groups from the ammonia, releasing dimethylamine (B145610) (HN(CH3)2) as a volatile byproduct.

However, density functional theory (DFT) studies suggest that the activation barrier for the NH3 half-reaction on the TDMAH-terminated surface is significantly larger than for the corresponding reaction with water. researchgate.net This higher barrier implies that the reaction with ammonia is less favorable and may require higher temperatures or plasma enhancement to proceed efficiently. This can make the process more susceptible to oxygen incorporation from residual water in the ALD reactor, potentially forming hafnium oxynitride instead of pure hafnium nitride. researchgate.net

In some processes, ammonia is used in conjunction with water, for instance as ammonia water, to intentionally incorporate nitrogen into hafnium oxide films. This nitrogen incorporation has been found to be beneficial for producing oxides with high dielectric constants. mdpi.com Studies have shown that using ammonia water as the oxygen precursor can lead to a nitrogen content of around 4.5% in the resulting HfO2 films. mdpi.com

| Precursor System | Resulting Film | Key Findings |

| TDMAH + NH3 | Hafnium Nitride (HfNx) | Reaction proceeds via ligand exchange, but has a higher activation barrier compared to the H2O reaction. researchgate.net |

| TDMAH + Ammonia Water | Nitrogen-doped HfO2 | Can increase the dielectric constant of the film; results in ~4.5% nitrogen content. mdpi.com |

Low-Temperature Deposition Strategies

A significant advantage of TDMAH is its suitability for low-temperature ALD processes. The high reactivity of metal-organic amide precursors leads to low activation energies for their surface reactions. mdpi.com This allows for the deposition of hafnium-based films at temperatures significantly lower than those required for halide precursors like hafnium tetrachloride (HfCl4). mdpi.comacs.org

The ALD temperature window for TDMAH typically lies below 320-350°C, as higher temperatures can lead to thermal decomposition of the precursor, which disrupts the self-limiting growth mechanism characteristic of ALD. cambridge.orgcsic.es The ability to deposit films at low temperatures is critical for applications involving thermally sensitive substrates, such as flexible electronics.

Research has demonstrated the successful deposition of HfO2 films using TDMAH at temperatures as low as 85-100°C. mdpi.com The properties of the deposited films are highly dependent on the deposition temperature.

Crystallinity: Films grown at temperatures below 100°C are typically amorphous, while those deposited at higher temperatures (≥100°C) tend to be polycrystalline. mdpi.com

Growth Per Cycle (GPC): The GPC is also influenced by temperature. In one study using TDMAH and water, the GPC was found to be higher at lower temperatures (≤100°C) compared to films grown at higher temperatures. mdpi.com

Film Composition: Low deposition temperatures can sometimes lead to higher levels of impurities, such as carbon, from incomplete reactions. However, the high reactivity of TDMAH helps to mitigate this.

The table below summarizes the effect of deposition temperature on the properties of films grown using TDMAH.

| Deposition Temperature | Film Crystallinity | GPC Trend | Noteworthy Characteristics |

| < 100 °C | Amorphous | Higher | Suitable for flexible substrates; films are structurally more disordered. mdpi.com |

| ≥ 100 °C | Polycrystalline | Lower | Films become better crystallized with increasing temperature. mdpi.com |

| > 320 °C | Polycrystalline | Increases | Potential for precursor decomposition, loss of self-limiting growth. cambridge.orgcsic.es |

These low-temperature strategies, enabled by the chemical properties of TDMAH, expand the applicability of ALD-grown hafnium oxide to a wider range of technologies where high-temperature processing is not feasible.

Applications in Chemical Vapor Deposition Cvd

CVD of Hafnium-Containing Films

TDMAH is utilized in CVD and ALD to create a variety of hafnium-based films, including hafnium oxide (HfO₂), hafnium nitride (Hf₃N₄ and HfN), and hafnium sulfide (B99878) (HfS₂). sigmaaldrich.commdpi.comfraunhofer.de The selection of a suitable precursor is critical for successful manufacturing, requiring a compound with sufficient reactivity for the deposition process while also possessing enough stability for safe handling. google.com TDMAH's characteristics allow it to be a key component in the production of high-k insulating layers used in next-generation CMOS and DRAM technologies. google.com

Hafnium, tetrakis(dimethylamino)- is instrumental in producing high-quality thin films essential for modern electronics. Its use in ALD processes with oxidants like ozone (O₃) or water (H₂O) enables the synthesis of hafnium oxide (HfO₂) films. researchgate.netharvard.edu These films are noted for their high degree of conformality, achieving 100% step coverage even on structures with high aspect ratios (>35:1). researchgate.net The resulting films are uniform in both thickness and composition. researchgate.net

Research has demonstrated that TDMAH allows for the deposition of oxide films over a wide temperature range, with the onset of HfO₂ growth occurring at temperatures around 100°C lower than for alkoxide precursors like [Hf(mmp)₄]. mocvd-precursor-encyclopedia.de This wider process window is advantageous for manufacturing. The films produced are stoichiometric, with Rutherford Backscattering Spectrometry (RBS) analysis confirming an atomic ratio of hafnium to oxygen of approximately 1:2.04. harvard.edu Furthermore, TDMAH can be used with ammonia (B1221849) to produce hafnium nitride (Hf₃N₄) films at low substrate temperatures between 150-250°C. sigmaaldrich.com

The characteristics of the deposited films are highly dependent on the CVD process parameters, such as temperature, pressure, and precursor pulse times. For instance, in the ALD of hafnium sulfide (HfS₂) from TDMAH and hydrogen sulfide (H₂S), the deposition temperature directly influences the growth rate and the electronic properties of the film. mdpi.com The ALD window for this process was found to be between 200°C and 350°C, with a TDMAH precursor temperature of 105°C to achieve sufficient vapor pressure. mdpi.com

Below is an interactive table detailing the effect of deposition temperature on HfS₂ film growth and properties. mdpi.com

| Deposition Temperature (°C) | Growth Rate (nm/cycle) | Optical Band Gap (eV) | Film Quality |

| 200 | 0.074 | 2.2 | Good quality semiconducting HfS₂ |

| 300 | 0.084 | 3.3 | Good quality semiconducting HfS₂ |

| 400 | 0.066 | Not definable | Dielectric, HfO₂-like behavior |

Data sourced from a study on HfS₂ deposition using TDMAH and H₂S. The growth rate corresponds to a 0.11 and a 0.33 monolayer/cycle growth. mdpi.com

The deposition of hafnium oxide films from TDMAH also shows a strong temperature dependence. A comparison with the alkoxide precursor [Hf(mmp)₄] highlights the different operating windows for these materials. mocvd-precursor-encyclopedia.de

| Precursor | Kinetic Control Region | Diffusion-Controlled Growth Region |

| Hafnium, tetrakis(dimethylamino)- | 200 - 300°C | 300 - 500°C |

| [Hf(mmp)₄] | 300 - 400°C | 400 - 500°C |

This table illustrates the different temperature ranges for kinetic and diffusion-controlled growth for TDMAH compared to an alkoxide precursor. mocvd-precursor-encyclopedia.de

In the deposition of cubic hafnium nitride (HfN) films, both the co-reactant and high deposition temperatures were found to be critical factors. fraunhofer.de Using TDMAH with N,N-dimethylhydrazine at a temperature of 800°C yielded crystalline and conductive HfN films with a low resistivity of about 1020 µΩ·cm. fraunhofer.de The morphology and resistivity of the HfN films were strongly dependent on the deposition temperature. fraunhofer.de The precise tuning of these parameters, including precursor and co-reactant choice, temperature, and pulse and purge times, is essential for achieving films with the desired stoichiometry, crystallinity, and electrical properties. mdpi.comharvard.edu

Advanced Characterization Techniques and Spectroscopic Probes

In Situ and Operando Spectroscopic Analysis

In situ and operando spectroscopy allows for the observation of chemical and physical processes under actual reaction conditions. This is paramount for understanding the dynamic behavior of TDMAH during thin film deposition.

IRAS is a powerful tool for studying the surface chemistry of TDMAH on various substrates. fau.deacs.org By detecting the vibrational modes of adsorbed molecules, IRAS provides information on the chemical bonds formed and broken during the deposition process.

Research Findings:

Nucleation on Cobalt Oxide: Studies using IRAS have investigated the interaction of TDMAH with cobalt oxide nanoislands under ultrahigh vacuum conditions. fau.deacs.org At 300 K, the nucleation is driven by hydroxyl-mediated hydrolysis, leading to the formation of Hf-O bonds. fau.deacs.org

Temperature-Dependent Mechanisms: At a higher temperature of 400 K, the mechanism shifts to Lewis acid-base interactions with cobalt and oxygen ions. This results in the decomposition of the precursor and the formation of surface hydroxyl groups, which then act as new nucleation sites. fau.deacs.org

Role of Hydroxyl Groups: Experiments on D₂O-presaturated surfaces have confirmed that hydroxyl groups at the edges of the islands are critical adsorption sites for TDMAH. This facilitates the formation of hafnium oxide but also generates surface-adsorbed -NCHx species that can inhibit further precursor adsorption. fau.deacs.org

| Temperature | Dominant Nucleation Mechanism | Key Observations |

| 300 K | Hydroxyl-mediated hydrolysis | Formation of Hf-O bonds. fau.deacs.org |

| 400 K | Lewis acid-base interactions | Precursor decomposition, formation of surface -OH groups. fau.deacs.org |

| D₂O-presaturated | Hydroxyl-mediated adsorption | -OH groups at island edges act as critical adsorption sites. fau.deacs.org |

ATR-FTIR is another vital in-situ technique for studying the surface reactions of TDMAH, particularly on silicon surfaces. acs.orgresearchgate.net It provides detailed information about the chemical changes occurring at the interface between the precursor and the substrate.

Research Findings:

Reaction on H-terminated Si(100): The adsorption and reaction of TDMAH on hydrogen-terminated Si(100) have been studied at temperatures between 25 and 300 °C. acs.orgresearchgate.net

Bond Formation: At 25 and 100 °C, the formation of N-Ge and CH₂-Ge bonds was observed on a Ge internal reflection element. acs.orgresearchgate.net On silicon, the formation of Hf-H bonds and three-membered ring species was noted. acs.orgresearchgate.net

Decomposition Products: Both ATR-FTIR and Quadrupole Mass Spectrometry have identified dimethylamine (B145610) (DMA) and N-methyl methyleneimine (MMI) as decomposition products. acs.orgresearchgate.net

Interfacial Bonding: Density Functional Theory (DFT) calculations suggest that the interface involves Hf-Si, Hf-N-Si, and/or HfNC-Si bonds. acs.orgresearchgate.net

| Technique | Temperature Range | Observed Species and Reactions |

| ATR-FTIR | 25 - 100 °C | Formation of N-Ge, CH₂-Ge, Hf-H bonds, and three-membered ring species. acs.orgresearchgate.net |

| Q-MS | 25 - 300 °C | Detection of dimethylamine (DMA) and N-methyl methyleneimine (MMI) as gas-phase decomposition products. acs.orgresearchgate.net |

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net APXPS is an advanced form of XPS that allows for the analysis of samples at or near ambient pressure, providing insights into processes under more realistic conditions. acs.org

Research Findings:

Surface Chemistry of Related Precursors: In studies of the related precursor tetrakis(ethylmethylamido) hafnium (TEMAH) on H-terminated Si(100), in-vacuo XPS has been used to identify surface species. acs.org

Identification of Surface Species: At temperatures above 270 °C, XPS identified the formation of cyclo species containing alkyl C on Hf and Hf-H species due to β-hydride elimination. acs.org The formation of bridged Si-N interfacial bonds is supported by the observation of a N 1s XPS peak associated with Si-N. acs.org

Operando ALD Studies: Operando APXPS experiments during the first cycle of HfO₂ ALD from TDMAH on a SiO₂ surface revealed a bimolecular reaction mechanism. acs.org This reaction leads to the formation of Hf-bonded methyl methylene (B1212753) imine and free dimethylamine. acs.org

Research Findings:

Decomposition Products: Q-MS has been used in conjunction with ATR-FTIR to study the adsorption and reaction of TDMAH on H-terminated Si(100). acs.orgresearchgate.net These studies confirmed the presence of decomposition products such as dimethylamine (DMA) and N-methyl methyleneimine (MMI) in the gas phase. acs.orgresearchgate.net

Thermal Decomposition Studies: In studies of related tris(dimethylamido) precursors, Q-MS has been used to identify stable decomposition products, including methylmethyleneimine (MMI), dimethylamine (DMA), and methane (B114726) (CH₄). rsc.org

Microscopic and Structural Characterization

Microscopic techniques provide direct visualization of the surface morphology and the initial stages of film growth, offering a complementary perspective to spectroscopic methods.

STM is a powerful technique for imaging surfaces at the atomic level. It is particularly useful for identifying the initial nucleation sites of TDMAH and observing the formation of the first layers of the thin film.

Research Findings:

Nucleation on Cobalt Oxide: STM has been employed to study the initial nucleation of TDMAH on cobalt oxide nanoislands at 300 K. fau.deacs.org

Temperature-Dependent Nucleation: At 300 K, nucleation is driven by hydroxyl-mediated hydrolysis. fau.deacs.org In contrast, at 400 K, Lewis acid-base interactions with the cobalt oxide surface dominate, leading to precursor decomposition and the formation of surface hydroxyl groups that act as subsequent nucleation sites. fau.deacs.org

Role of Hydroxyl Groups: STM studies on D₂O-presaturated surfaces have shown that hydroxyl groups at the edges of the nanoislands are critical adsorption sites for TDMAH, facilitating the formation of hafnium oxide. fau.deacs.org

Ligand Modification and Precursor Engineering

Influence of Amido Ligand Structure on Precursor Behavior

The four dimethylamido ([N(CH₃)₂]⁻) ligands surrounding the central hafnium atom in TDMAH are fundamental to its utility as a precursor. These ligands influence its volatility, thermal stability, and reactivity, which are key parameters for successful deposition processes.

TDMAH belongs to a family of homoleptic hafnium amide precursors that includes Tetrakis(ethylmethylamino)hafnium (TEMAH) and Tetrakis(diethylamino)hafnium (TDEAH). mdpi.com While all are effective precursors, the substitution of methyl groups with ethyl groups on the nitrogen atom leads to significant differences in their properties and performance.

Thermal Stability and Decomposition: Amide precursors are generally favored over halides for their lower deposition temperatures, but they have lower thermal stabilities. mdpi.comoptica.org Studies show that TDMAH, TEMAH, and TDEAH can undergo partial decomposition at temperatures as low as 120°C. balazs.com TDMAH has a lower decomposition temperature than TEMAH. cambridge.org The decomposition of TDEAH before evaporation can be significant, potentially leading to clogged delivery lines in deposition systems. balazs.com

Vapor Pressure and Volatility: TDMAH exhibits a higher vapor pressure compared to its counterparts with bulkier alkyl groups, TEMAH and TDEAH. balazs.commocvd-precursor-encyclopedia.de This means TDMAH can be vaporized at lower temperatures to achieve the necessary vapor density for deposition. Conversely, TEMAH and TDEAH require higher vaporization temperatures to achieve a comparable vapor density, which brings them closer to their decomposition temperatures. balazs.commocvd-precursor-encyclopedia.de

Reactivity: Hafnium amides are known for their high reactivity with hydroxylated surfaces, which is crucial for ALD processes. mdpi.comresearchgate.net Theoretical calculations suggest that TDMAH has a slightly lower activation energy for surface reactions compared to other hafnium amides, making it highly reactive even at low temperatures. mdpi.com This high reactivity, however, can sometimes be a drawback. For instance, in ALD processes using ozone as the oxygen source, it has been suggested that it takes longer for ozone to react sufficiently with surface-adsorbed TDMAH compared to TEMAH. cambridge.org

Table 1: Comparison of Hafnium Amide Precursors

| Precursor | Abbreviation | Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| Hafnium, tetrakis(dimethylamino)- | TDMAH | Hf[N(CH₃)₂]₄ | 354.79 | Higher vapor pressure, lower decomposition temperature compared to TEMAH/TDEAH. balazs.comcambridge.org |

| Tetrakis(ethylmethylamino)hafnium | TEMAH | Hf[N(CH₂CH₃)(CH₃)]₄ | 411.01 | Lower vapor pressure than TDMAH, requiring higher vaporization temperatures. balazs.comsigmaaldrich.com Thermally stable with self-limiting surface reactions. sigmaaldrich.com |

| Tetrakis(diethylamino)hafnium | TDEAH | Hf[N(CH₂CH₃)₂]₄ | 467.22 | Relatively low vapor pressure. balazs.com Can exhibit significant decomposition before evaporation. balazs.com |

Steric hindrance, the effect of the spatial arrangement of atoms on a chemical reaction, is a critical factor in precursor design. In the context of hafnium amides, the size of the alkyl groups on the nitrogen ligands significantly impacts the precursor's properties.

The smaller dimethylamino ligands in TDMAH result in less steric bulk around the central hafnium atom compared to the ethylmethylamino or diethylamino ligands in TEMAH and TDEAH, respectively. optica.orggoogle.com This reduced steric shielding makes the hafnium center in TDMAH more accessible for reactions but also contributes to its lower thermal stability. cambridge.org

Conversely, the bulkier ligands in precursors like TEMAH and TDEAH provide greater steric hindrance. This increased bulk can enhance the thermal stability of the molecule. google.com However, it also leads to stronger intermolecular forces, which lowers the precursor's volatility and increases its boiling point, necessitating higher delivery temperatures for vapor deposition processes. balazs.commocvd-precursor-encyclopedia.de The steric bulk can also influence surface reactions during ALD, potentially affecting the number of ligands that can react with surface sites in a single cycle. google.comliverpool.ac.uk

Synthesis of Novel Hafnium Complexes from Tetrakis(dimethylamino)hafnium

Beyond its direct use in thin-film deposition, TDMAH serves as a valuable starting material, or precursor, for the synthesis of other, more complex hafnium compounds. Its reactive Hf-N bonds are amenable to various chemical transformations.

Ligand substitution or exchange is a common reaction pathway where the dimethylamino ligands of TDMAH are replaced by other functional groups. google.com These reactions are driven by factors such as the formation of a more stable product or the removal of a volatile byproduct like dimethylamine (B145610).

A key example is the synthesis of heteroleptic (containing mixed ligands) cyclopentadienyl-hafnium complexes. By reacting TDMAH with a cyclopentadiene (B3395910) derivative, one or more of the dimethylamino ligands can be substituted to yield compounds like cyclopentadienyl (B1206354) tris(dimethylamino) hafnium. rsc.org This allows for the fine-tuning of the precursor's properties by combining the characteristics of both amido and cyclopentadienyl ligands. The process often involves careful control of stoichiometry and reaction conditions to achieve the desired degree of substitution, kinetically driving the reaction forward by removing the volatile dimethylamine byproduct. google.comrsc.org

The synthesis of hafnium complexes containing both amide and hydride (H⁻) ligands from TDMAH is a more specialized area of its chemistry. Such reactions typically involve the hydrogenolysis of the metal-amide bonds. For instance, silica-anchored zirconium hydride complexes have been successfully synthesized through the controlled hydrogenolysis of a tris(neopentyl)zirconium surface complex. researchgate.net This suggests that a similar principle could be applied to TDMAH, where reacting it with a suitable hydrogen source could lead to the formation of hafnium amide hydride species. These complexes are of interest for their potential catalytic activities and as intermediates in various chemical transformations.

The synthesis of new complexes from TDMAH proceeds through various organometallic intermediates. During ligand substitution reactions, partially substituted species, such as Hf(NMe₂)₃(L), Hf(NMe₂)₂(L)₂, and Hf(NMe₂)(L)₃ (where L is the incoming ligand), are formed as intermediates en route to the final product. google.com

Furthermore, the reactivity of the amido ligands themselves can lead to different types of intermediates. Under certain conditions, particularly during thermal decomposition or specific surface reactions, β-hydride elimination can occur. researchgate.net This process involves the transfer of a hydrogen atom from a methyl group to the hafnium center or another ligand, leading to the formation of intermediates like hafnium-bonded methyl methylene (B1212753) imine ([CH₂=NCH₃]²⁻) and the release of dimethylamine. researchgate.netacs.org Understanding the formation and stability of these intermediates is crucial for controlling reaction pathways and synthesizing targeted hafnium complexes.

Future Research Directions and Emerging Applications

Integration in Next-Generation Semiconductor Devices

Tetrakis(dimethylamino)hafnium is a critical precursor for depositing hafnium-based thin films essential for the advancement of semiconductor devices. sigmaaldrich.com Its high reactivity and volatility make it suitable for low-temperature ALD processes, a key requirement for fabricating complex, multi-layered device structures. researchgate.net

A significant area of research is the use of TDMAH to create hafnium oxide (HfO₂) thin films, which are employed as high-k dielectrics in transistors and capacitors. sigmaaldrich.comnih.gov These materials are crucial for next-generation CMOS and DRAM technologies, enabling smaller and more efficient components. google.com The ability to deposit uniform, amorphous HfO₂ films at low temperatures is a distinct advantage, as amorphous layers tend to exhibit lower leakage currents, a critical factor for gate oxides. stanford.edu

Furthermore, TDMAH is being explored for the deposition of ferroelectric HfO₂-based films, such as Hf₀.₅Zr₀.₅O₂ (HZO). nih.gov These materials are promising for non-volatile memory applications like Ferroelectric RAM (FeRAM). Studies have shown that using TDMAH as the hafnium precursor can lead to HZO films with lower carbon impurity concentrations and larger grain sizes, which are beneficial for achieving dominant ferroelectric phases and improved electrical performance. nih.gov Specifically, HZO films deposited with TDMAH have demonstrated lower leakage currents at low electric fields and extended endurance of over 10⁹ cycles at moderate cycling fields. nih.gov

Exploration of New Material Systems beyond Oxides and Nitrides

While hafnium oxide and nitride films are the most common applications, research is expanding to utilize TDMAH for the synthesis of more complex material systems. These include ternary and quaternary compounds that offer tailored electronic and physical properties.

Hafnium Silicates and Aluminates: TDMAH is used in combination with other precursors to deposit hafnium silicates (HfSiO) and hafnium aluminates (HfAlO). mocvd-precursor-encyclopedia.deresearchgate.net These materials offer a tunable dielectric constant and improved thermal stability compared to pure HfO₂. For instance, the co-flow of TDMAH's ethylated cousin, TDEAH, with a silicon precursor like tetrakis-dimethyl-amino-silane (4DMAS) has been studied for hafnium silicate (B1173343) CVD. iaea.org This research provides a model for how the interplay of different precursors can control film stoichiometry and deposition rates. iaea.org

Hafnium Sulfides: There is emerging interest in using TDMAH to deposit two-dimensional (2D) materials like hafnium disulfide (HfS₂). mdpi.com HfS₂ is a transition metal dichalcogenide (TMD) with predicted high electron mobility, making it a candidate for future transistors and photodetectors. mdpi.com ALD using TDMAH and hydrogen sulfide (B99878) (H₂S) has been shown to be a viable method for producing uniform and smooth HfS₂ films, with a defined ALD window between 200 °C and 350 °C. mdpi.com

Rational Design of Enhanced Organohafnium Precursors

The success of TDMAH has spurred research into designing new organohafnium precursors with enhanced properties. The goal is to create molecules with improved thermal stability, volatility, and reactivity, which can lead to more precise control over the deposition process and the quality of the resulting films. researchgate.net

One approach involves creating heteroleptic precursors , which have different types of ligands attached to the central hafnium atom. researchgate.net This allows for fine-tuning of the precursor's physical and chemical properties. For example, replacing one or more of the dimethylamido ligands with other groups, such as guanidinato or cyclopentadienyl (B1206354) ligands, can alter the compound's stability and reactivity. researchgate.nettosoh.co.jp A novel liquid precursor, (N,N'-diisopropylacetamidinato)tris(dimethylamido)hafnium, has demonstrated a wider process window and better step coverage in high-aspect-ratio structures compared to traditional precursors. tosoh.co.jp Another example is the development of a liquid aminoalkoxide precursor, tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium, which shows significantly higher thermal stability (up to 371 °C) than conventional amide precursors, making it suitable for high-temperature ALD processes. acs.org

Advanced Modeling and Simulation for Predictive Process Control

To accelerate the development and optimization of deposition processes using TDMAH, advanced modeling and simulation techniques are being increasingly employed. These computational methods provide insights into the complex chemical reactions that occur at the atomic level.

Density Functional Theory (DFT) is a powerful tool used to simulate the chemisorption and surface reactions of TDMAH. acs.orgmdpi.comrsc.org DFT calculations can predict reaction pathways, activation energies, and the structure of surface species. For example, studies have modeled the adsorption and reaction of TDMAH on silicon surfaces, identifying potential decomposition products and reaction mechanisms like ligand exchange. acs.orgmdpi.comresearchgate.net These simulations help explain experimental observations and guide the optimization of process parameters like temperature and precursor pulse times. mdpi.com

Kinetic Monte Carlo (kMC) simulations are used to model the film growth over longer timescales. researchgate.net By incorporating kinetic parameters obtained from DFT calculations, kMC models can predict film thickness, composition, and uniformity. researchgate.net This multiscale modeling approach, which combines atomic-scale simulations with macroscopic reactor models, is crucial for developing predictive process control. researchgate.net

Furthermore, machine learning (ML) algorithms are being integrated with experimental data and simulation results. avssymposium.org By training neural networks on datasets from ALD processes, ML models can predict film properties like thickness and refractive index over a wide range of process conditions, enabling the rapid optimization of the HfO₂ deposition process. avssymposium.org

Q & A

Q. What are the recommended handling and storage protocols for TDMAH in laboratory settings?

TDMAH must be stored in sealed containers under inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. Handling requires moisture-free environments, non-sparking tools, and grounding to avoid electrostatic discharge. Personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), safety goggles, and NIOSH-certified respirators for organic vapors. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. Which characterization techniques are essential for analyzing TDMAH-derived HfS₂ films?

Key techniques include:

- Atomic Force Microscopy (AFM): Measures surface roughness (RMS <9 nm on Si, <1 nm on sapphire) and grain size (60–100 nm) .

- X-ray Photoelectron Spectroscopy (XPS): Determines composition and detects oxygen contamination via depth profiling .

- Spectroscopic Ellipsometry (SE): Evaluates film thickness uniformity (±1 nm for 45 nm films on 4” wafers) .

Q. What are the standard ALD parameters for HfO₂ deposition using TDMAH?

Typical conditions include:

Q. What safety precautions are necessary when working with TDMAH in inert atmospheres?

Use local exhaust ventilation, avoid skin/eye contact, and ensure all transfers occur in gloveboxes. Emergency protocols include immediate decontamination with dry absorbents and avoiding water-based cleanup due to TDMAH’s reactivity with moisture .

Advanced Research Questions

Q. How does deposition temperature influence crystallinity and oxygen contamination in ALD HfS₂ using TDMAH and H₂S?

At 200–300°C, HfS₂ films are amorphous with minimal oxygen contamination. Crystalline phases form above 350°C but may incorporate oxygen due to precursor decomposition. Annealing at 400–500°C in N₂ increases grain size (e.g., 100 nm on Si) but can roughen surfaces (RMS up to 30 nm) .

Q. Why does TDMAH result in unfavorable nucleation on graphene compared to HfCl₄, and how does this affect device performance?

TDMAH’s weak adsorption on defect-free graphene necessitates plasma-enhanced ALD or functionalized substrates, while HfCl₄ chemisorbs readily. Despite poor nucleation, TDMAH-derived HfO₂ exhibits lower leakage currents (10⁻⁸ A/cm²) and higher breakdown fields (6–8 MV/cm) due to reduced interfacial defects .

Q. How can TDMAH-based ALD processes be optimized for low-temperature applications without damaging organic resists?

Use TDMAH at <105°C (e.g., with H₂O) to avoid resist reflow. This method prevents HCl byproducts (common with HfCl₄) and maintains resist integrity, enabling metasurface fabrication with sub-10 nm feature resolution .

Q. What factors contribute to the improved uniformity of HfS₂ films deposited via TDMAH/H₂S ALD compared to HfO₂ processes?

H₂S’s higher reactivity with TDMAH enables self-limiting growth, reducing CVD-like parasitic reactions. This results in uniform HfS₂ layers (2.5% thickness variation) versus HfO₂, which requires precise parameter tuning (pulse/purge times) to avoid non-uniformity .

Q. What methodologies resolve discrepancies between theoretical and experimental bandgap values of HfS₂?

Theoretical models (DFT vs. hybrid functionals) predict bandgaps of 1.13–2.98 eV, while experimental UV-Vis and XPS yield ~2 eV. Discrepancies arise from oxygen contamination and layer thickness variations. Cross-validation using spectroscopic ellipsometry and TEM is recommended .

Q. How does Zr:HF ratio control in HZO films affect ferroelectric phase stability?